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Compound of Interest

Compound Name:

4-[(2-

Phenylethyl)carbamoyl]butanoic

acid

CAS No.: 119627-14-4

Cat. No.: B3016482 Get Quote

Executive Summary
N-Phenethylglutaramic acid (N-PEGA) is a critical hydrolytic metabolite often associated with

the degradation of glutarimide-class pharmaceuticals (e.g., Glutethimide analogs) or as a

specific biomarker in designer drug synthesis monitoring. Its structural duality—comprising a

lipophilic phenethylamine moiety and a polar glutaric acid tail—presents unique challenges in

mass spectrometry (MS) analysis.

This guide provides an in-depth analysis of the fragmentation behaviors of N-PEGA using

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Unlike standard spectral

libraries that offer static peak lists, this document deconstructs the causality of fragmentation,

comparing N-PEGA against its cyclic analog (N-phenethylglutarimide) and chain-shortened

homologs to establish definitive identification criteria.

Structural Context & Theoretical Basis[1]
Before interpreting spectra, we must ground our analysis in the molecule's connectivity. N-

PEGA (C
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H

NO

, MW 235.28 Da) consists of a flexible alkyl chain linking a phenyl ring to a terminal carboxylic
acid via an amide bond.

Precursor Ion ([M+H]

):m/z 236.13

Key Labile Site: The amide bond (

) and the alkyl chain.

Ionization Mode: ESI Positive (Protonation occurs preferentially at the amide oxygen or

nitrogen).

The "Frag-Map" Concept
We categorize fragmentation into two distinct zones:

Zone A (Phenethyl): Produces charge-retention fragments characteristic of amine/aromatic

chemistry (m/z 105, 91, 77).

Zone B (Glutaramic): Produces diagnostic acylium ions and neutral losses of water/CO (m/z

115, 97).

Experimental Protocol: Self-Validating Workflow
To ensure reproducibility, the following LC-MS/MS workflow is designed with built-in quality

control steps.

Reagents & Setup
Column: C18 Reverse Phase (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm, 1.7 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Ionization: ESI Positive Mode. Source Temp: 350°C.[1]

Step-by-Step Methodology
Sample Preparation:

Dissolve N-PEGA standard to 1 µg/mL in 50:50 MeOH:H2O.

Validation Check: Inject a blank solvent to confirm no carryover of m/z 236.

Chromatographic Separation:

Run a gradient from 5% B to 95% B over 10 minutes.

Rationale: N-PEGA is amphiphilic; early elution risks suppression, while late elution risks

peak broadening. Target RT ~4-5 min.

MS/MS Acquisition:

Perform Product Ion Scan of m/z 236.1.

Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

Causality: Low CE (10 eV) preserves the [M+H-H2O]+ ion; High CE (40 eV) reveals the

hard aromatic fragments (m/z 91).

Fragmentation Mechanism Analysis
The fragmentation of N-PEGA is driven by proton mobility and the stability of the resulting

carbocations.

Primary Pathway: Amide Bond Cleavage
The most abundant fragmentation pathway involves the cleavage of the amide bond.

Mechanism: Protonation at the amide nitrogen weakens the C-N bond.

Result: Generation of the Phenethyl cation (m/z 105) and the neutral Glutaric acid moiety.
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Subsequent Decay: The m/z 105 ion is unstable and rapidly eliminates ethylene (C

H

) or rearranges to the Tropylium ion (m/z 91), a hallmark of benzyl/phenethyl compounds.

Secondary Pathway: Water Loss & Cyclization
Mechanism: The terminal carboxylic acid loses a hydroxyl group and a proton (neutral loss of

H

O, 18 Da).

Result:m/z 218.1 ([M+H-H

O]

).

Insight: This ion often represents the in-source formation of the cyclic imide (N-

phenethylglutarimide). If m/z 218 is the base peak in your full scan (Q1), your source

temperature may be too high, artificially degrading the acid.

Visualization of Signaling Pathways
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Figure 1: Proposed fragmentation pathway of N-phenethylglutaramic acid in ESI+ mode.
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Comparative Analysis: N-PEGA vs. Alternatives
To identify N-PEGA with high confidence, one must distinguish it from its structural neighbors.

The table below contrasts N-PEGA with N-Phenethylglutarimide (the cyclic metabolite) and N-

Phenethylsuccinamic acid (a chain-shortened analog).

Table 1: Diagnostic Ion Comparison

Feature
N-
Phenethylglutarami
c Acid (N-PEGA)

N-
Phenethylglutarimi
de (N-PEGI)

N-
Phenethylsuccina
mic Acid

Precursor (m/z) 236.1 218.1 222.1

Structure Type Open Chain Acid Cyclic Imide
Open Chain Acid (C4

vs C5)

Water Loss (-18)
Yes (Prominent m/z

218)
No (Already cyclic) Yes (m/z 204)

Base Peak (High CE) m/z 91 (Tropylium) m/z 91 (Tropylium) m/z 91 (Tropylium)

Diagnostic Acyl Ion m/z 115 (Glutaroyl)
m/z 115 (Ring

opening required)
m/z 101 (Succinyl)

Retention Time
Earlier (Polar acid

group)

Later (Non-polar

imide)
Earlier than N-PEGA

Critical Differentiator
The presence of the m/z 236 -> 218 transition is the "smoking gun" for the acid form (N-PEGA).

The cyclic imide (N-PEGI) will typically start at m/z 218 and will NOT show a higher mass

precursor unless adducts (e.g., [M+Na]+) are present.

Detailed Workflow Diagram
The following diagram outlines the decision matrix for analyzing samples suspected of

containing glutaramic acid derivatives.
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Figure 2: Logical decision tree for distinguishing acid vs. imide forms in complex matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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